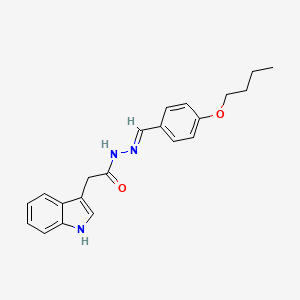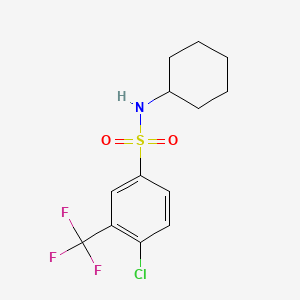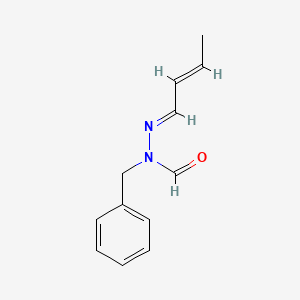![molecular formula C19H30N2O3 B5536990 (1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5536990.png)
(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of molecules related to "(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol" often involves complex organic reactions. For instance, molecules with similar azaspiro structures and substituted pyrrol rings, like the 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, are synthesized to achieve potent antibacterial activity, involving stereoselective synthesis techniques to obtain desired enantiomers with specific configurations at asymmetric carbon centers (Odagiri et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to the target molecule often involves X-ray crystallography to determine stereochemistry and conformation. For example, enantiomers of unnatural cyclic α-amino acids, which share structural features with the target molecule, have been studied to understand their crystal structures and conformational behaviors, providing insights into the stereochemistry and molecular interactions of such complex molecules (Żesławska et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving molecules with azaspiro structures and related functionalities can be diverse and complex. For instance, reactions involving N-acylimino-substituted 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes and phenylhydrazine lead to diastereoselective formation of novel 1,2,4-triazole derivatives, showcasing the reactivity and chemical versatility of these compounds (Belikov et al., 2017).
Physical Properties Analysis
The physical properties of molecules like "(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol" are crucial for understanding their behavior in different environments. These properties are often studied through techniques like NMR spectroscopy, which can be used to assign absolute configurations and understand the molecular structure in detail, as seen in studies of similar compounds (Jakubowska et al., 2013).
Chemical Properties Analysis
The chemical properties of such molecules are characterized by their reactivity and interactions with other chemical entities. Studies on related compounds, such as the synthesis of 2-azaspiro[4.6]undec-7-enes, highlight the chemical transformations and reactivities that these types of molecules can undergo, providing insights into the broader chemical properties of the target compound (Yeh et al., 2012).
Applications De Recherche Scientifique
Antibacterial Applications
One study focused on the design, synthesis, and biological evaluation of novel quinoline derivatives, including compounds structurally analogous to "(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol," demonstrating potent in vitro and in vivo antibacterial activity against respiratory pathogens. These compounds, including the quinoline derivative with (S)-configuration, showed excellent activity against gram-positive, gram-negative, and atypical strains, along with multidrug-resistant and quinolone-resistant pathogens, highlighting their potential as antibacterial agents for treating respiratory infections (Odagiri et al., 2013).
Antiviral Applications
A series of 1-thia-4-azaspiro[4.5]decan-3-ones were synthesized and evaluated against human coronavirus and influenza virus, revealing specific compounds that inhibited human coronavirus replication. This research illustrates the antiviral potential of spiro-compounds, particularly against coronaviruses, suggesting a promising avenue for antiviral drug development (Apaydın et al., 2019).
Anti-inflammatory and Analgesic Applications
Compounds related to "(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol" were synthesized, showing dual inhibitory activity on prostaglandin and leukotriene synthesis, which are key mediators of inflammation. Some of these compounds exhibited anti-inflammatory activities comparable to indomethacin, a nonsteroidal anti-inflammatory drug, with reduced ulcerogenic effects, indicating their potential as safer anti-inflammatory and analgesic agents (Ikuta et al., 1987).
Propriétés
IUPAC Name |
(1-tert-butylpyrrol-3-yl)-[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-7-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-17(2,3)21-9-6-14(13-21)16(23)20-10-7-19(8-11-20)15(22)12-18(19,4)24-5/h6,9,13,15,22H,7-8,10-12H2,1-5H3/t15-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTOQMWWUISYJB-QAPCUYQASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C12CCN(CC2)C(=O)C3=CN(C=C3)C(C)(C)C)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H](C12CCN(CC2)C(=O)C3=CN(C=C3)C(C)(C)C)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-tert-butylpyrrol-3-yl)-[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-7-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5536909.png)
![1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5536916.png)

![8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5536933.png)
![2-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)pyridine](/img/structure/B5536943.png)

![[(4aR*,7aS*)-6,6-dioxido-4-pent-2-yn-1-ylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid](/img/structure/B5536958.png)
![3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5536960.png)
![2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5536966.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide](/img/structure/B5536969.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)


![4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B5537006.png)